molecular formula C17H15Br2N B12995844 2,7-Dibromospiro[fluorene-9,4'-piperidine]

2,7-Dibromospiro[fluorene-9,4'-piperidine]

Cat. No.: B12995844
M. Wt: 393.1 g/mol
InChI Key: JMKBPTCZIYKLMB-UHFFFAOYSA-N
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Description

2,7-Dibromospiro[fluorene-9,4’-piperidine] is a chemical compound that features a spiro linkage between a fluorene and a piperidine ring, with bromine atoms substituted at the 2 and 7 positions of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromospiro[fluorene-9,4’-piperidine] typically involves the reaction of 2,7-dibromofluorene with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,7-dibromofluorene is reacted with piperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for 2,7-Dibromospiro[fluorene-9,4’-piperidine] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromospiro[fluorene-9,4’-piperidine] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, which can be oxidized to form corresponding amides or reduced to form secondary amines.

    Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted fluorene derivatives, while oxidation reactions can produce amides or ketones.

Mechanism of Action

The mechanism of action of 2,7-Dibromospiro[fluorene-9,4’-piperidine] depends on its specific application. In organic electronics, its photoluminescent properties are due to the electronic interactions between the fluorene and piperidine rings, which can be modulated by the bromine substituents. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes or receptors, through its unique structural features, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromospiro[fluorene-9,4’-piperidine] is unique due to its specific spiro linkage and bromine substitution pattern, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C17H15Br2N

Molecular Weight

393.1 g/mol

IUPAC Name

2,7-dibromospiro[fluorene-9,4'-piperidine]

InChI

InChI=1S/C17H15Br2N/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10,20H,5-8H2

InChI Key

JMKBPTCZIYKLMB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br

Origin of Product

United States

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